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Compound of Interest

1-(3-Amino-4-
Compound Name:

bromophenyl)ethanone

Cat. No.: B1349132

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the validation of the chemical
structure of 1-(3-Amino-4-bromophenyl)ethanone. Targeted at researchers, scientists, and
professionals in drug development, this document presents a comparative analysis with
structurally similar compounds, supported by experimental data and detailed methodologies.

Structural Confirmation and Spectroscopic Data

The structural identity of 1-(3-Amino-4-bromophenyl)ethanone is confirmed through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental
data for this specific molecule is not widely published, this guide compiles available data and
provides a comparative framework using its isomers and related analogs.

Physical and Chemical Properties
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Property

1-(3-Amino-4-bromophenyl)ethanone

Molecular Formula

CsHsBrNO[1]

Molecular Weight

214.06 g/mol [2]

CAS Number

37148-51-9[2]

Physical Form

Solid[2]

Melting Point

114-118 °C[2]

Comparative Spectroscopic Data

To aid in the structural elucidation of 1-(3-Amino-4-bromophenyl)ethanone, the following

tables present a comparison of its expected and available spectroscopic data with that of its

close structural isomers and analogs.

'H NMR Spectral Data Comparison

Aromatic Acetyl Protons Amino Protons
Compound Solvent
Protons (ppm)  (ppm) (ppm)
1-(3-Amino-4-
bromophenyl)eth  ~7.8 (d), ~7.5
~2.5(s) ~4.0-5.0 (br s) CDCls
anone (dd), ~7.2 (d)
(Expected)
8.10 (s, 1H), 7.89
1-(3- (d, J=7.8 Hz,
bromophenyl)eth  1H), 7.71 (d,
2.61 (s, 3H) - CDCIs[3]
anone J=7.9 Hz, 1H),
(Predicted) 7.36 (t, J=7.9 Hz,
1H)
1-(4-
7.50-7.20 (m,
Bromophenyl)eth aH) 2.25 (s, 3H) - CDCIs[4]

anone Oxime

3C NMR Spectral Data Comparison
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Carbonyl Aromatic Methyl Carbon
Compound Solvent
Carbon (ppm) Carbons (ppm) (ppm)
1-(3-Amino-4- ~145 (C-NHz),
bromophenyl)eth ~135 (C-Br),
pheny) ~197 ( ) ~26 CDCls
anone ~132, ~129,
(Expected) ~120, ~118
1-(4-
136.8, 132.7,
Bromophenyl)eth  157.1 15.9 CDCIs[4]
_ 130.1, 127.0
anone Oxime
1-(4-
bromophenyl)eth - - - MeOH
an-1-amine

Note: The reaction of 1-(4-bromophenyl)ethan-1-amine with 13C-labeled CO2z in methanol

shows a carbamate carbonyl peak at 164.66 ppm and a carbonate carbonyl peak at 161.60

ppm.[5]

IR Spectral Data Comparison

C=0 Stretch N-H Stretch

Compound
(cm™?) (cm™?)

C-Br Stretch
(cm™)

Aromatic C-H
Stretch (cm™?)

1-(3-Amino-4-
bromophenyl)eth

~1670 ~3400, ~3300
anone

(Expected)

~600-500

~3100-3000

(E)-1-(4-
Bromophenyl)-3-
(5
] 1655[6] -
bromothiophen-
2-yl)prop-2-en-1-
one

Not specified

3066(6]

1-(4-
Bromophenyl)eth  Not specified -

anone

Not specified

Not specified
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The NIST WebBook provides a reference IR spectrum for 1-(4-bromophenyl)ethanone.[7]

Mass Spectrometry Data Comparison

Molecular lon (M) Key Fragment lons

Compound lonization Method
m/z (m/z)
1-(3-Amino-4- [M+H]*: 213.98621,
bromophenyl)ethanon  [M+Na]*: Not specified ESI
e (Predicted) 235.96815[1]
(E)-1-4-
Bromophenyl)-3-(5- 372.9 [M], 375.0 . »
) Not specified Not specified
bromothiophen-2- [M+2][6]

yl)prop-2-en-1-one

1-(4-
bromophenyl)ethanon  198/200 183/185, 155/157, 76 El
e

The NIST WebBook provides the mass spectrum for 1-(4-bromophenyl)ethanone under
electron ionization.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the
structural validation of 1-(3-Amino-4-bromophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][6]
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) used as an internal standard. For *H
NMR, key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans
for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For 13C NMR, a
spectral width of 0 to 220 ppm is standard, often requiring a larger number of scans.

Infrared (IR) Spectroscopy
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o Fourier Transform Infrared (FTIR): IR spectra are recorded on an FTIR spectrometer.[6]
Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance
(ATR) accessory. The spectrum is typically scanned over a range of 4000 to 400 cm~1,[6]

Mass Spectrometry (MS)

o Electrospray lonization (ESI): For polar molecules like 1-(3-Amino-4-
bromophenyl)ethanone, ESI is a suitable soft ionization technique that typically yields the
protonated molecule [M+H]*. The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and infused into the mass spectrometer.

» Electron lonization (El): El is a higher-energy ionization technique that can provide valuable
fragmentation information. The sample is introduced into the ion source, often via a direct
insertion probe or gas chromatography, and bombarded with electrons.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis and structural validation of 1-(3-Amino-4-bromophenyl)ethanone.
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Sample Preparation

Synthesized 1-(3-Amino-4-bromophenyl)ethanone

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

1H & 13C NMR Spectroscopy IR Spectroscopy Mass Spectrometry (ESI/EI)

Spectral Interpretation

Comparison with Analogs and Literature Data

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 1-(3-Amino-4-bromophenyl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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